molecular formula C20H21ClN2O2S2 B2720577 N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-phenylethanesulfonamide CAS No. 946328-32-1

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-phenylethanesulfonamide

Cat. No. B2720577
CAS RN: 946328-32-1
M. Wt: 420.97
InChI Key: UJMZRJTVFYBPMY-UHFFFAOYSA-N
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Description

The compound “N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-phenylethanesulfonamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The molecule also contains chlorophenyl groups, which are aromatic rings with a chlorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, chlorophenyl groups, and phenylethane group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiazole ring, chlorophenyl groups, and phenylethane group could all potentially participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Anticancer and Antiviral Applications

Research has demonstrated that derivatives of sulfonamides, including thiazole and thiadiazole compounds, exhibit significant anticancer and antiviral activities. For instance, novel thiazolidin-2-ylidene benzenesulfonamides have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. These compounds showed potential therapeutic effects without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, indicating their promise as anticancer agents and HCV inhibitors (Ş. Küçükgüzel et al., 2013). Similarly, thiazole derivatives incorporating pyrazole moiety have shown potent anticancer activity against breast carcinoma cell lines, revealing their potential as effective anticancer agents (Sobhi M. Gomha, T. Salah, A. Abdelhamid, 2014).

Antimicrobial and Antifungal Activities

Thiazole and thiadiazole derivatives have also been explored for their antimicrobial and antifungal activities. Compounds synthesized from 2-ethoxy carbonyl methylene thiazol-4-one have been tested in vitro for antimicrobial activity against bacterial and fungal isolates, showing significant antimicrobial properties (Wagnat W. Wardkhan et al., 2008). This suggests that related sulfonamide derivatives could be explored for similar applications, potentially contributing to the development of new antimicrobial agents.

Enzyme Inhibition and Molecular Docking Studies

Sulfonamide derivatives have been the subject of enzyme inhibition and molecular docking studies, aiming to understand their interaction with biological targets. For example, tetrazole derivatives have been studied through molecular docking to assess their potential as COX-2 inhibitors, providing insights into their orientation and interaction within the enzyme's active site (B. J. Al-Hourani et al., 2015). These studies are crucial for the rational design of new therapeutic agents targeting specific enzymes or receptors.

Photocyclization and Photochromic Properties

Additionally, compounds structurally related to N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-phenylethanesulfonamide have been explored for their unique photochemical properties. For instance, derivatives of ethenesulfonamide have been investigated for their reversible photocyclization capabilities, offering potential applications in developing photoresponsive materials (K. Uchida, Y. Nakayama, M. Irie, 1990).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to humans or the environment .

Future Directions

The future directions for research on this compound could include further studies to determine its properties, potential uses, and safety considerations .

properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S2/c1-15-19(26-20(23-15)17-7-9-18(21)10-8-17)11-13-22-27(24,25)14-12-16-5-3-2-4-6-16/h2-10,22H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMZRJTVFYBPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNS(=O)(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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